2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine
Overview
Description
2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H7F3INO It is characterized by the presence of an iodophenoxy group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of 4-iodophenol with 6-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Chemical Reactions Analysis
2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The iodophenoxy group and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
- 2-(4-Iodophenoxy)-4-(trifluoromethyl)pyridine
- 2-(4-Iodophenoxy)-3-(trifluoromethyl)pyridine
- 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the position of the trifluoromethyl group on the pyridine ring. This difference can affect their chemical properties and reactivity, making each compound unique in its own right.
Biological Activity
2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H6F3I, with a molecular weight of approximately 288.06 g/mol. The presence of both iodine and trifluoromethyl groups contributes to its unique electronic properties, enhancing its lipophilicity and biological interactions.
Anticancer Potential
A study exploring pyridine derivatives indicated that compounds with similar structures to this compound could act as dual inhibitors of c-Met and VEGFR-2, both critical in cancer progression. For instance, a related compound demonstrated IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, showcasing significant anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented extensively. For example, studies on substituted pyrimidine derivatives showed notable inhibition of COX-2 with IC50 values comparable to standard drugs like celecoxib (IC50 = 0.04 μmol) . It is reasonable to hypothesize that this compound may exhibit similar properties due to structural similarities.
Study on Pyridine Derivatives
A comprehensive study evaluated various pyridine derivatives for their biological activities. The findings highlighted that modifications at the 6-position (like trifluoromethyl) significantly enhanced anti-inflammatory effects and reduced toxicity compared to traditional NSAIDs .
In Vivo Assessments
In vivo models have been employed to assess the efficacy of similar compounds in reducing inflammation and tumor growth. For example, derivatives tested in carrageenan-induced paw edema models demonstrated significant reductions in swelling, indicating strong anti-inflammatory properties .
Data Summary
Compound | Target Enzyme | IC50 Value (μM) | Activity Type |
---|---|---|---|
This compound | DPP-4 | TBD | Glucose regulation |
Related Pyridine Derivative | c-Met | 0.11 | Anticancer |
Related Pyridine Derivative | VEGFR-2 | 0.19 | Anticancer |
Substituted Pyrimidine | COX-2 | 0.04 | Anti-inflammatory |
Properties
IUPAC Name |
2-(4-iodophenoxy)-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3INO/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUANWEPSRBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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